2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine
Overview
Description
2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine is an organic compound that belongs to the class of aromatic amines It features a bromine atom, a nitro group, and a pyridine ring attached to a phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-Amino-6-nitro-4-pyridin-3-yl-phenylamine.
Oxidation: Nitro or nitroso derivatives.
Scientific Research Applications
2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-nitropyridine: Another brominated nitropyridine with similar reactivity.
6-Bromo-pyridin-2-ylmethanol: A brominated pyridine derivative with different functional groups.
Uniqueness
2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a bromine atom and a nitro group on the pyridine ring makes it a versatile intermediate for further chemical modifications.
Biological Activity
2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a bromine atom, a nitro group, and a pyridine ring, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C12H9BrN2O2. The presence of both electron-withdrawing (bromo and nitro) and electron-donating (amino) groups may influence its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant cytotoxicity against various cancer cell lines (e.g., HepG2 cells) with IC50 values indicating potent activity (IC50 = 0.62 ± 0.34 μM) . Mechanistic studies suggest that these compounds can induce cell cycle arrest and apoptosis, targeting key pathways such as IGF1R signaling .
Antimicrobial Properties
Compounds featuring nitro and bromo groups have demonstrated considerable antibacterial and antifungal activities. A study examining monomeric alkaloids revealed that similar structures exhibited strong inhibition against both Gram-positive and Gram-negative bacteria . The electron-withdrawing nature of the nitro group enhances the compound's ability to disrupt microbial cell processes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to apoptosis or growth inhibition.
- DNA Interaction : The presence of nitro groups suggests potential interactions with DNA, leading to genotoxic effects in rapidly dividing cells.
Case Studies
- Cytotoxicity in HepG2 Cells : A study showed that compounds related to this compound inhibited HepG2 cell migration and colony formation while inducing G2/M phase arrest . This indicates a promising avenue for further research into its use as an anticancer agent.
- Antimicrobial Screening : Another investigation into similar compounds found significant antibacterial activity against various strains, suggesting that the structural features of this compound could confer similar properties .
Data Summary
Activity Type | Target | IC50 Value | Mechanism |
---|---|---|---|
Anticancer | HepG2 Cells | 0.62 μM | Induces G2/M arrest |
Antibacterial | Various Bacterial Strains | Varies | Disrupts cell metabolism |
Antifungal | Fungal Strains | Varies | Inhibits growth |
Properties
IUPAC Name |
2-bromo-6-nitro-4-pyridin-3-ylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O2/c12-9-4-8(7-2-1-3-14-6-7)5-10(11(9)13)15(16)17/h1-6H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQUDJBKKWAWIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C(=C2)Br)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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